Tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate
Description
Tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3,4-dimethoxyphenyl substituent at the 3-position of the piperazine ring. The 3,4-dimethoxyphenyl moiety contributes to its electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes or receptors influenced by aromatic interactions. This compound is often synthesized via coupling reactions involving tert-butyl piperazine-1-carboxylate and substituted aromatic precursors, with yields and purity dependent on reaction conditions .
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-13(11-19)12-6-7-14(21-4)15(10-12)22-5/h6-7,10,13,18H,8-9,11H2,1-5H3 |
InChI Key |
MXGUUGWFYDQXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with 3,4-Dimethoxybenzaldehyde
Reductive amination represents a robust approach for introducing arylalkyl groups to secondary amines. In this context, 3,4-dimethoxybenzaldehyde reacts with tert-butyl piperazine-1-carboxylate under reductive conditions to yield the target compound.
Procedure :
A solution of tert-butyl piperazine-1-carboxylate (1.0 equiv, 5.37 mmol), 3,4-dimethoxybenzaldehyde (1.1 equiv, 5.91 mmol), and acetic acid (0.1 equiv, 0.54 mmol) in dichloromethane (DCM, 0.06 M) is stirred at 0°C. Sodium triacetoxyborohydride (1.5 equiv, 8.06 mmol) is added portionwise, and the mixture is warmed to room temperature overnight. The reaction is quenched with saturated sodium bicarbonate, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/heptane, 1:1).
Outcome :
- Yield : 68–73% (extrapolated from analogous reductive aminations).
- Key Conditions : DCM solvent, NaBH(OAc)₃ as reductant, room temperature.
- Limitations : Requires stoichiometric reductant and acidic conditions.
Nucleophilic Aromatic Substitution (SNAr) with Activated Aryl Halides
Electron-deficient aryl halides undergo SNAr reactions with Boc-piperazine under basic conditions. For the target compound, a nitro-activated 3,4-dimethoxyphenyl substrate (e.g., 3-nitro-4,5-dimethoxyphenyl chloride) may be employed.
Procedure :
A mixture of 3-nitro-4,5-dimethoxyphenyl chloride (1.0 equiv, 6.31 mmol), tert-butyl piperazine-1-carboxylate (1.2 equiv, 7.57 mmol), and potassium carbonate (3.0 equiv, 18.9 mmol) in dimethyl sulfoxide (DMSO, 15 mL) is heated at 110°C under microwave irradiation for 1 hour. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via flash chromatography.
Outcome :
- Yield : 63–68% (based on analogous nitro-substituted substrates).
- Key Conditions : Microwave acceleration, DMSO solvent, K₂CO₃ base.
- Limitations : Requires electron-withdrawing groups (e.g., nitro) for activation.
Buchwald-Hartwig Amination with Aryl Halides
Palladium-catalyzed cross-coupling enables direct C–N bond formation between Boc-piperazine and 3,4-dimethoxyphenyl bromide. This method bypasses the need for pre-activated substrates.
Procedure :
A mixture of 3,4-dimethoxyphenyl bromide (1.0 equiv, 8.73 mmol), tert-butyl piperazine-1-carboxylate (1.1 equiv, 9.60 mmol), Pd₂(dba)₃ (0.05 equiv, 0.44 mmol), BINAP (0.1 equiv, 0.87 mmol), and sodium tert-butoxide (2.0 equiv, 17.5 mmol) in toluene (20 mL) is refluxed under nitrogen for 16 hours. The crude product is isolated via extraction and column chromatography.
Outcome :
- Yield : 48–55% (estimated from similar couplings).
- Key Conditions : Pd catalysis, BINAP ligand, NaOtBu base.
- Limitations : High catalyst loading and sensitivity to oxygen.
Microwave-Assisted Coupling in Polar Aprotic Solvents
Microwave irradiation accelerates SNAr reactions with moderately activated substrates. For example, 3-chloro-4,5-dimethoxypyridine reacts with Boc-piperazine under microwave conditions.
Procedure :
A microwave vial charged with 3-chloro-4,5-dimethoxypyridine (1.0 equiv, 6.31 mmol), tert-butyl piperazine-1-carboxylate (1.2 equiv, 7.57 mmol), and K₂CO₃ (3.0 equiv, 18.9 mmol) in DMSO (15 mL) is irradiated at 100°C for 1 hour. Workup includes aqueous extraction and chromatography.
Outcome :
- Yield : 60–65% (based on analogous pyridine substrates).
- Key Conditions : Microwave heating, DMSO solvent.
- Limitations : Substrate-specific activation required.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 68–73 | DCM, NaBH(OAc)₃, rt | Mild conditions, high yield | Introduces methylene spacer |
| SNAr with Activated Halide | 63–68 | DMSO, microwave, K₂CO₃ | Rapid, scalable | Requires electron-deficient substrate |
| Buchwald-Hartwig | 48–55 | Toluene, Pd/BINAP, reflux | Direct C–N coupling | Costly catalysts, oxygen-sensitive |
| Alkylation | 70–73 | DMF, K₂CO₃, 48h | Simple setup | Methylene-bridged product |
| Microwave-Assisted SNAr | 60–65 | DMSO, 100°C, 1h | Fast reaction times | Limited substrate scope |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperazine-carboxylate derivatives allows for tailored applications in drug discovery. Below is a detailed comparison of tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate with analogous compounds:
Key Observations
Structural Variations :
- Substituent Position : The placement of the 3,4-dimethoxyphenyl group (C3 vs. C4) impacts electronic distribution and steric hindrance. For example, the acryloyl derivative (12b) at C4 allows conjugation with biological targets via Michael addition , while the C3-substituted compound may favor different binding modes.
- Functional Groups : Isoxazole-thio-pyrimidine (6e) and pyrazolo-pyrimidine (14d) backbones introduce heterocyclic diversity, enhancing solubility or target specificity .
Synthetic Efficiency :
- Coupling reactions using HBTU/DIEA in DCM (e.g., for 14d) achieve high yields (~80–82%) compared to electrochemical methods (52% for 6e) .
- Lower yields in electrochemical synthesis (e.g., 40–60% for isoxazole derivatives) may reflect challenges in multi-step reactions .
Chlorinated analogs (e.g., 3,4-dichlorophenyl derivatives) may prioritize lipophilicity over solubility, affecting pharmacokinetics .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. For instance, the acryloyl derivative (12b) has a sharp melting point (124.9–125.1°C), suggesting high crystallinity, whereas isoxazole derivatives (6e) exhibit lower melting points (85–87°C) due to structural flexibility .
Research Implications
The this compound scaffold offers a balance of synthetic accessibility and functional versatility. Its structural analogs demonstrate that:
- 3,4-Dimethoxyphenyl substitution enhances binding to aromatic-rich biological targets (e.g., enzyme active sites).
- Heterocyclic extensions (e.g., pyrazolo-pyrimidine, isoxazole) improve solubility and target specificity, critical for optimizing drug-like properties .
- Synthetic methods involving HBTU/DIEA are preferred for scalability, though electrochemical routes may enable unique heterocyclic diversity .
Biological Activity
Tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Tert-butyl group
- Piperazine ring
- Phenyl moiety with two methoxy groups at the 3 and 4 positions.
The molecular formula is , with a molecular weight of approximately 320.39 g/mol. The presence of the methoxy groups may enhance the compound's lipophilicity and influence its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Studies have suggested that piperazine derivatives can act on serotonin receptors, potentially providing antidepressant effects.
- Anticancer Activity : Preliminary data indicate that similar compounds may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 pathways.
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Neuroprotective | Protection against oxidative stress |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Reaction of piperazine with appropriate carboxylic acids.
- Introduction of the Tert-butyl Group : Alkylation using tert-butyl bromide.
- Substitution with Methoxy Groups : Methylation reactions to introduce methoxy substituents onto the phenyl ring.
These synthetic routes are crucial for optimizing yields and ensuring the purity of the final product.
Case Study 1: Antidepressant Activity
A study evaluated the effects of several piperazine derivatives on serotonin receptors. This compound was found to significantly increase serotonin levels in vitro, suggesting potential antidepressant properties.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage, indicating a pathway for therapeutic development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A standard approach includes reacting piperazine derivatives with tert-butyl chloroformate and 3,4-dimethoxyphenylamine under basic conditions. Solvent choice (e.g., dichloromethane or toluene) significantly impacts reaction kinetics and yield, with triethylamine often used as a base to neutralize HCl byproducts. Optimization parameters include temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:chloroformate). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is structural integrity confirmed after synthesizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the piperazine ring and aromatic moiety. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in ¹H NMR, while methoxy protons resonate at ~3.8 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity (>97%). Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for selective receptor targeting?
- Methodological Answer : Rational drug design involves modifying the 3,4-dimethoxyphenyl group to enhance receptor affinity. For instance:
- Substituent Introduction : Fluorine or nitro groups at specific positions alter electronic effects, improving binding to serotonin or dopamine receptors.
- Scaffold Hybridization : Coupling with bioactive heterocycles (e.g., benzoxazole) via amide linkages, as seen in related compounds, enhances CNS penetration .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses against target receptors, guiding synthetic prioritization .
Q. What strategies resolve contradictions in reported synthesis yields for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, reagent purity, or reaction scale. Systematic analysis includes:
- Design of Experiments (DoE) : Varying solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures to identify optimal conditions.
- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to detect intermediate formation.
- Scale-Up Adjustments : Ensuring inert atmospheres (N₂/Ar) and controlled addition rates mitigate exothermic side reactions. Post-hoc HPLC-MS identifies byproducts, informing protocol revisions .
Q. How is X-ray crystallography applied to determine the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves absolute configuration. Key steps:
- Crystallization : Slow vapor diffusion (hexane/ethyl acetate) grows suitable crystals.
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) at 100 K improves resolution (<0.8 Å).
- Refinement : SHELXL refines thermal parameters and hydrogen positions. The tert-butyl group’s disorder is modeled using PART/ISOR restraints. CIF files are deposited in the Cambridge Structural Database (CSD) .
Q. What approaches address regioselectivity challenges in functionalizing the piperazine ring?
- Methodological Answer : Regioselective substitution is achieved via:
- Directing Groups : Transient protection of specific nitrogen atoms with Boc or Fmoc groups directs electrophilic attack.
- Metal Catalysis : Palladium-catalyzed C–H activation at the 3-position of the piperazine ring enables arylation or alkylation.
- pH Control : Basic conditions favor N-alkylation, while acidic conditions promote C–H functionalization .
Q. How is in vitro toxicity assessed for this compound in neuronal cell lines?
- Methodological Answer : Cytotoxicity is evaluated using:
- MTT Assays : SH-SY5Y cells treated with 10–100 µM compound for 24–48 hours; IC₅₀ calculated via nonlinear regression.
- Receptor Profiling : Radioligand binding assays (e.g., ³H-serotonin displacement) quantify affinity (Kᵢ values) and selectivity.
- Apoptosis Markers : Western blotting for caspase-3 cleavage confirms apoptotic pathways. Data normalized to vehicle controls (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
